1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole ring attached to a phenylprop-2-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole typically involves the reaction of benzimidazole with 2-phenylprop-2-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylprop-2-en-1-yl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole can be compared with similar compounds, such as:
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: This compound has a similar phenylprop-2-en-1-yl group but differs in its sulfone functionality, which imparts different chemical properties and reactivity.
2-Naphthyl 2-phenylprop-2-en-1-yl sulfone:
2-(2-Phenylprop-2-en-1-yl)aniline: This compound features an aniline group, leading to different reactivity and uses in chemical synthesis.
The uniqueness of this compound lies in its benzimidazole core, which provides distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
CAS-Nummer |
184773-92-0 |
---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-(2-phenylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C16H14N2/c1-13(14-7-3-2-4-8-14)11-18-12-17-15-9-5-6-10-16(15)18/h2-10,12H,1,11H2 |
InChI-Schlüssel |
BMMWWQWGIUYOHO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN1C=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.